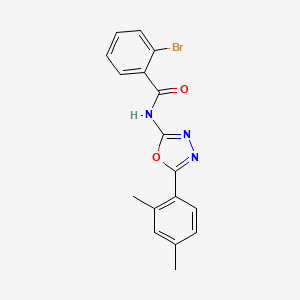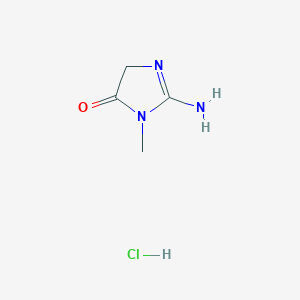
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating immune response. CPI-444 has become an important tool in scientific research due to its potential therapeutic applications in cancer immunotherapy.
Wirkmechanismus
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide acts as a competitive antagonist of the adenosine A2A receptor. When adenosine binds to the receptor, it activates a signaling pathway that leads to the suppression of immune cells. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks this pathway by binding to the receptor and preventing adenosine from binding.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to enhance the activity of immune cells such as T cells and natural killer cells. It also promotes the production of cytokines, which are molecules that help to coordinate the immune response. In preclinical studies, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to inhibit tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor without affecting other signaling pathways. However, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may depend on the specific tumor microenvironment.
Zukünftige Richtungen
There are several potential directions for future research on N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor immunosuppression. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide in human patients.
Synthesemethoden
The synthesis of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves several steps, starting with the reaction of 6-methyl-2-pyridinecarboxaldehyde with cycloheptylamine to form the corresponding imine. This is followed by a reduction step using sodium borohydride to yield the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to form N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential applications in cancer immunotherapy. Adenosine, which is produced by tumors, is known to suppress the immune response and promote tumor growth. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks the adenosine A2A receptor, thereby preventing adenosine from exerting its immunosuppressive effects. This allows the immune system to mount a more effective response against the tumor.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHLELEEVZALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



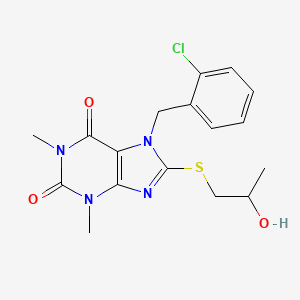

![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)
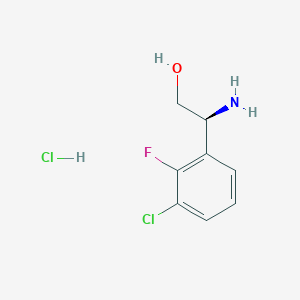
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)
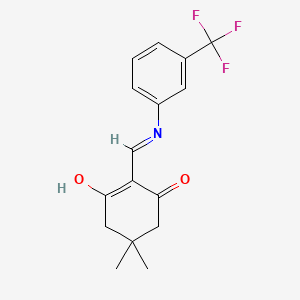

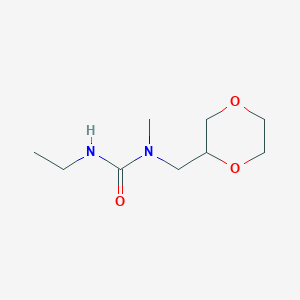
![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)
